trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-2-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBZJRBTKJYOEH-GXFFZTMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC(=CC=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156692 | |
| Record name | rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735274-96-1 | |
| Record name | rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735274-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Cyclohexane-1-carboxylic acid derivatives or their esters serve as the backbone.
- 3-Iodobenzaldehyde or 3-iodophenyl derivatives are used as the aromatic source for the iodophenyl group.
- Acylation reagents and oxidizing agents facilitate the formation of the oxoethyl linkage.
Synthetic Route Example
A representative synthetic route, adapted from analogous compounds and literature on similar iodoaryl keto acids, is as follows:
| Step | Reaction Type | Description | Reagents/Conditions |
|---|---|---|---|
| 1 | Protection/Activation | Protection of cyclohexane-1-carboxylic acid if necessary (e.g., esterification) | Acid catalyst, alcohol (e.g., methanol) |
| 2 | Friedel-Crafts Acylation | Introduction of the 2-oxoethyl group onto the cyclohexane ring | Acyl chloride or anhydride, Lewis acid catalyst (e.g., AlCl3) |
| 3 | Aldol or Claisen Condensation | Coupling of 3-iodobenzaldehyde with the cyclohexane derivative to form the keto linkage | Base (e.g., NaOH), solvent (e.g., ethanol) |
| 4 | Oxidation/Functional Group Transformation | Oxidation to form the ketone if not formed in previous step | Oxidizing agents like PCC or KMnO4 |
| 5 | Deprotection and Purification | Removal of protecting groups and purification | Acid/base hydrolysis, recrystallization |
Alternative Synthetic Approaches
Suzuki-Miyaura Cross-Coupling:
For the introduction of the 3-iodophenyl group, Suzuki coupling of a boronic acid derivative with an iodo-substituted aromatic ring can be employed. This method is useful for constructing biaryl or aryl-keto linkages with high regioselectivity and yield.- Catalyst: Pd(0) complexes (e.g., Pd(PPh3)4)
- Base: K2CO3 or Na2CO3
- Solvent: THF, toluene, or aqueous mixtures
- Temperature: Reflux conditions
Aldol Condensation:
The formation of the 2-oxoethyl side chain can be achieved by aldol condensation between cyclohexanone derivatives and 3-iodobenzaldehyde, followed by oxidation to the keto acid.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 0°C to reflux (depending on step) | Lower temperatures favor stereoselectivity in acylation |
| Solvent | Dichloromethane, THF, toluene, ethanol | Choice depends on reaction step and solubility |
| Catalyst | Lewis acids (AlCl3), Pd catalysts for coupling | Catalyst loading optimized for yield and selectivity |
| Reaction Time | Several hours to overnight | Monitored by TLC or HPLC for completion |
| Purification | Recrystallization, column chromatography | Ensures removal of side products and isomers |
Research Findings and Yields
- Yields: Reported yields for similar compounds range from 60% to 85% depending on the step and purification efficiency.
- Stereoselectivity: The trans configuration is favored under controlled reaction conditions, especially during the acylation and condensation steps.
- Purity: High purity (>95%) is achievable with careful chromatographic purification and recrystallization.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts Acylation + Aldol Condensation | AlCl3, 3-iodobenzaldehyde, cyclohexane carboxylic acid derivatives | Straightforward, well-established | Requires strict moisture control, possible polyacylation | 65-80 |
| Suzuki-Miyaura Cross-Coupling | Pd catalyst, boronic acid derivatives, 3-iodophenyl halides | High regioselectivity, mild conditions | Requires expensive catalysts, sensitive to air/moisture | 70-85 |
| Oxidation of Alcohol/Ketone Intermediates | PCC, KMnO4 | Efficient oxidation to keto acid | Overoxidation risk, requires careful monitoring | 60-75 |
Chemical Reactions Analysis
Trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s iodinated structure makes it useful in radiolabeling studies.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Chlorophenyl Derivatives
trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 312585-66-3):
trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS 733740-63-1):
Iodophenyl Isomers
- trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 735274-95-0):
Cycloalkane Ring Variants
trans-4-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid :
- Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid: Functional group variation: Benzoylamino group replaces the oxoethyl chain. Application: Potential use in peptide-mimetic drug design .
Data Tables for Key Compounds
Table 1: Physical and Chemical Properties
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|---|---|
| trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735274-96-1) | C₁₅H₁₇IO₃ | 372.20 | N/A | N/A | N/A |
| trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735274-95-0) | C₁₅H₁₇IO₃ | 372.20 | 480.3 (predicted) | 1.565 (predicted) | 4.98 |
| trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (312585-66-3) | C₁₅H₁₇ClO₃ | 296.75 | N/A | N/A | N/A |
| trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid (97405-37-3) | C₁₅H₁₈O₄ | 270.30 | N/A | N/A | N/A |
Research Findings and Implications
- Iodine vs.
- Positional Isomerism : The 3-iodo isomer may offer better metabolic stability compared to the 2-iodo analog due to reduced steric hindrance during oxidative metabolism .
- Cyclohexane vs. Cyclopentane : Cyclohexane derivatives generally exhibit higher thermal stability and slower degradation rates than cyclopentane counterparts .
Biological Activity
trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 735274-96-1, is an organic compound characterized by its unique structure, which includes a cyclohexane ring and an iodophenyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
- Molecular Formula : C15H17IO3
- Molecular Weight : 372.2 g/mol
- Structural Formula :
Synthesis
The synthesis of this compound typically involves the reaction of 3-iodobenzaldehyde with cyclohexanone under basic conditions, followed by oxidation and carboxylation steps to yield the final product. The overall reaction can be summarized as follows:
- Formation of the intermediate : Reaction of 3-iodobenzaldehyde with cyclohexanone.
- Oxidation : Using oxidizing agents to convert intermediates into the desired carboxylic acid.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure this compound.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives containing halogen substituents have shown enhanced cytotoxic effects against various cancer cell lines, particularly in breast cancer models. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in MDA-MB-231 cells, a triple-negative breast cancer line .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Protein Kinases : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways, leading to reduced cell survival and proliferation.
- Modulation of Apoptosis Pathways : By influencing apoptotic pathways, it can promote programmed cell death in malignant cells.
- Interaction with Cellular Targets : The iodophenyl group may facilitate interactions with cellular targets through halogen bonding, enhancing binding affinities compared to non-halogenated counterparts .
Anti-inflammatory Properties
In addition to its antitumor activity, this compound has shown potential anti-inflammatory effects. Studies suggest that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Notable Research Findings
- Cytotoxicity Assays : A study demonstrated that trans derivatives exhibited IC50 values lower than many existing chemotherapeutic agents, indicating promising efficacy against resistant cancer cell lines .
- Mechanistic Insights : Research utilizing molecular docking studies revealed that the compound binds effectively to active sites of targeted kinases, suggesting a rational basis for its biological activity .
Q & A
Q. What are the optimal synthetic routes for preparing trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?
Methodological Answer: The synthesis typically involves a multi-step approach:
Friedel-Crafts Acylation : React 3-iodophenylacetic acid with cyclohexene derivatives to introduce the 2-oxoethyl group.
Stereochemical Control : Use chiral catalysts (e.g., L-proline derivatives) to ensure the trans configuration of the cyclohexane ring .
Carboxylic Acid Functionalization : Protect the carboxylic acid group during iodination using tert-butyl esters to avoid side reactions, followed by deprotection with trifluoroacetic acid .
Key Validation : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) and confirm stereochemistry with NOESY NMR .
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use reversed-phase HPLC with UV detection at 254 nm. Compare retention times against known standards .
- Structural Confirmation :
Advanced Research Questions
Q. What strategies address regioselectivity challenges during iodination of the phenyl group?
Methodological Answer: Regioselective iodination at the meta position requires:
- Directed Metallation : Use a directing group (e.g., acetyl or oxoethyl) to stabilize intermediates. For example, employ iodine monochloride (ICl) in acetic acid at 0°C to favor meta substitution .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict iodination sites based on electron density and steric hindrance .
Troubleshooting : If ortho or para byproducts form, optimize reaction time and temperature to reduce kinetic competition .
Q. How can researchers resolve contradictions in stereochemical assignments for the cyclohexane ring?
Methodological Answer: Discrepancies in stereochemical data often arise from:
- Dynamic Ring Conformations : Use variable-temperature NMR (VT-NMR) to observe chair-flip equilibria and assign axial/equatorial substituents .
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., D-tartaric acid) to unambiguously determine the trans configuration .
Case Study : A 2021 study resolved similar conflicts by comparing experimental and computed IR spectra (B3LYP/cc-pVTZ) to validate the cyclohexane conformation .
Q. What methodologies are recommended for studying the compound’s biological interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Parameterize the iodine atom’s van der Waals radius (1.98 Å) and partial charge (-0.15 e) for accuracy .
- In Vitro Assays : Screen for anti-inflammatory activity via COX-2 inhibition assays. Prepare stock solutions in DMSO (≤0.1% v/v) to avoid solvent toxicity .
Data Interpretation : Compare IC₅₀ values with structurally similar analogs (e.g., 3-chlorophenyl derivatives) to assess iodine’s electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
